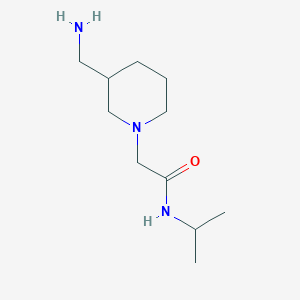
1-(3-氨甲基哌啶-1-基)-N-(丙-2-基)乙酰胺
描述
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性哌啶的合成
哌啶衍生物在生物活性化合物的合成中至关重要。 “1-(3-氨甲基哌啶-1-基)-N-(丙-2-基)乙酰胺”的结构允许各种分子内和分子间反应,导致形成取代哌啶、螺哌啶、缩合哌啶和哌啶酮 。这些反应对于创造新药至关重要,并在制药行业中发挥着重要作用。
抗癌剂
一些哌啶衍生物已被证明有望成为抗癌剂。该化合物中的氨甲基可以用于设计针对与癌症生长相关的特定蛋白质的抑制剂。 例如,该化合物的衍生物已被设计用来抑制临床上耐药的间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1),它们是癌症治疗中的重要靶点 .
抗菌和抗真菌应用
哌啶核已知具有抗菌和抗真菌特性。 “1-(3-氨甲基哌啶-1-基)-N-(丙-2-基)乙酰胺”的衍生物可以被合成来增强这些特性,有可能导致新的抗菌和抗真菌药物的开发 .
神经保护和抗阿尔茨海默病药物
哌啶衍生物正在被探索其神经保护作用及其在治疗阿尔茨海默病等神经退行性疾病中的潜在用途。 该化合物能够穿过血脑屏障,使其成为开发能够保护神经元免受损伤或减缓此类疾病进展的药物的候选药物 .
镇痛和消炎作用
具有哌啶部分的化合物,包括“1-(3-氨甲基哌啶-1-基)-N-(丙-2-基)乙酰胺”,正在研究其镇痛和消炎作用。 这些特性使其适合开发新的止痛药和消炎药 .
抗精神病和抗抑郁作用
哌啶衍生物的结构特征有助于其在精神药理学中的应用。 研究表明,这些化合物可以作用于中枢神经系统受体,提供作为抗精神病或抗抑郁药物的潜在应用 .
作用机制
Target of Action
The primary target of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is the muscarinic receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide acts as a competitive antagonist at the muscarinic receptor . By binding to the receptor, it prevents the action of acetylcholine, a neurotransmitter that normally activates the receptor . This restores the balance in the nervous system, particularly in conditions where there is an overactivity of cholinergic transmission .
Biochemical Pathways
The antagonism of the muscarinic receptor by 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide affects several biochemical pathways. It can alleviate symptoms induced by phenothiazine derivatives and reserpine, which are known to disrupt dopamine pathways . It has also been used in the treatment of parkinsonism, a condition characterized by the degeneration of dopaminergic neurons .
Result of Action
The molecular and cellular effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide’s action primarily involve the modulation of neurotransmission. By blocking the muscarinic receptor, it inhibits the action of acetylcholine, leading to a decrease in cholinergic transmission . This can help alleviate symptoms associated with conditions like parkinsonism and extrapyramidal disorders .
生化分析
Biochemical Properties
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .
Cellular Effects
The effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic activity .
Molecular Mechanism
At the molecular level, 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and cellular effects. Long-term studies have indicated potential impacts on cellular function, which may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, potentially affecting energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .
属性
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-4-10(6-12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXDCSGOZJPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















